molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B594883
CAS No.: 1259489-90-1
M. Wt: 255.358
InChI Key: OAPWGOWNVFTFPJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate emerges from the broader historical evolution of spirocyclic compound research, which traces its origins to the groundbreaking work of von Baeyer in 1900, who identified the first spiro compound. The systematic exploration of spirocyclic heterocycles gained significant momentum throughout the twentieth century as researchers recognized their potential as three-dimensional scaffolds with reduced conformational entropy penalties for biological target binding. The specific compound under investigation represents a contemporary advancement in this field, incorporating sophisticated heterocyclic architecture that combines traditional spirocyclic principles with modern synthetic methodologies.

The emergence of this particular compound class reflects the ongoing evolution in medicinal chemistry toward more complex, three-dimensional molecular architectures. Recent developments have demonstrated that spirocyclic compounds can exhibit central or axial chirality, meaning spiro atoms can be chiral even without four different substituents, which has opened new avenues for stereochemical diversity in drug design. The incorporation of both oxygen and nitrogen heteroatoms within the spiro framework represents a strategic advancement in creating compounds with enhanced pharmacological properties and improved synthetic accessibility.

Nomenclature and Systematic Classification

This compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for spirocyclic heterocycles. The systematic name precisely describes the compound's structural features: the tert-butyl group serves as a protecting group for the carboxylic acid functionality, while the numerical designation [5.5] indicates the ring sizes connected through the spiro center. The positioning of heteroatoms is explicitly defined, with oxygen occupying position 3 and nitrogen at position 9 within the eleven-membered spirocyclic system.

The compound is registered under Chemical Abstracts Service number 1259489-90-1, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the descriptor as a protein degrader building block, reflecting its specific application in targeted protein degradation research. The molecular formula C₁₄H₂₅NO₃ corresponds to a monoisotopic mass of 255.358, confirming the precise atomic composition of this heterocyclic structure.

Property Value Reference
Chemical Abstracts Service Number 1259489-90-1
Molecular Formula C₁₄H₂₅NO₃
Molecular Weight 255.358 g/mol
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCC2(CCOCC2)CC1
International Chemical Identifier Key OAPWGOWNVFTFPJ-UHFFFAOYSA-N

Position Within Spirocyclic Heterocycle Family

This compound occupies a distinctive position within the broader classification of spirocyclic heterocycles, specifically within the subset of compounds containing both nitrogen and oxygen heteroatoms. The compound represents part of the expanding family of strained spiro heterocycles that have gained recognition as potential bioisosteres, particularly those designed to serve as non-classical three-dimensional alternatives to traditional flat aromatic systems. The structural characteristics of this compound align with contemporary medicinal chemistry strategies that prioritize three-dimensional molecular architecture to enhance target selectivity and reduce off-target effects.

The spirocyclic framework of this compound contributes to what researchers describe as beneficial physicochemical properties, including enhanced metabolic stability and optimized lipophilicity profiles. Within the classification system for spirocyclic compounds, this molecule falls under the category of monospiro compounds, featuring a single spiro center that connects two distinct ring systems. The presence of heteroatoms in specific positions allows for the creation of exit vectors that are orthogonal to neighboring carbon-centered vectors, providing enhanced opportunities for molecular recognition and binding interactions.

The compound's structure exemplifies the principle that spirocyclic heterocycles can serve as effective bioisosteres while maintaining reduced conformational flexibility compared to their linear counterparts. This rigid molecular architecture contributes to what pharmaceutical researchers term "privileged structures" – molecular frameworks that have demonstrated consistent success across multiple therapeutic applications and target classes.

Current Research Significance

Contemporary research applications of this compound span multiple domains within medicinal chemistry and pharmaceutical development. The compound has gained particular prominence as a building block in targeted protein degradation research, where its unique three-dimensional architecture provides strategic advantages for designing molecules that can simultaneously engage target proteins and ubiquitin ligases. This application represents a cutting-edge therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-associated proteins.

Research investigations have demonstrated the compound's utility in studying protein interactions and enzyme inhibition mechanisms, contributing directly to drug discovery efforts across various therapeutic areas. The spirocyclic framework provides researchers with a versatile scaffold that can accommodate diverse functional group modifications while maintaining structural integrity and biological activity. Studies examining the compound's synthetic chemistry applications have revealed its effectiveness as an intermediate in complex molecule synthesis, particularly in pathways requiring stereocontrolled transformations.

Properties

IUPAC Name

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPWGOWNVFTFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719148
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259489-90-1
Record name tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The oxidation of tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate to yield the corresponding 3-oxo derivative represents a critical step in accessing the target compound. This method employs tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) as co-oxidants under inert conditions.

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 20°C (room temperature)

  • Atmosphere : Nitrogen

  • Reagents :

    • TPAP (0.1 equivalents)

    • NMO (1 equivalent)

  • Reaction Time : 40 minutes

Key Data

ParameterValue
Starting Materialtert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Oxidizing SystemTPAP/NMO
Solvent SystemTHF/H₂O
Purification MethodSilica gel chromatography
ReferenceWO2012/9217

Spirocyclization via Aldol Condensation

Reaction Overview

A spirocyclization strategy involving methyl vinyl ketone and 4-formyl piperidine-1-tert-butyl carboxylate has been reported in a Chinese patent (CN103784441A). This method constructs the spirocyclic core through a stepwise aldol condensation and cyclization sequence.

Reaction Conditions

  • Step 1 :

    • Solvent : Tetrahydrofuran (THF)

    • Temperature : -10°C (initial), rising to room temperature

    • Reagents :

      • Methyl vinyl ketone

      • 4-Formyl piperidine-1-tert-butyl carboxylate

      • Potassium hydroxide (alcoholic solution)

    • Reaction Time : 12 hours

  • Step 2 :

    • Purification : Cyclohexane extraction, followed by column chromatography (cyclohexane/ethyl acetate) and recrystallization in hexane.

Key Data

ParameterValue
Starting MaterialsMethyl vinyl ketone, 4-formyl piperidine-1-tert-butyl carboxylate
Cyclization AgentKOH
Solvent SystemTHF/Cyclohexane
Purification MethodColumn chromatography, recrystallization
ReferenceCN103784441A

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Oxidation Route :

    • Advantages : High functional group tolerance, mild conditions, and compatibility with sensitive substrates.

    • Limitations : Requires specialized oxidants (TPAP), which may increase cost.

  • Spirocyclization Route :

    • Advantages : Direct construction of the spirocyclic framework from readily available starting materials.

    • Limitations : Multi-step synthesis with stringent temperature control required.

Scalability

  • The oxidation method is more amenable to large-scale production due to shorter reaction times and simpler workup.

  • The spirocyclization approach, while effective, involves prolonged stirring and multiple purification steps, potentially limiting industrial applicability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure or the ester group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Key Observations:

Oxygen vs. Diazaspiro derivatives (e.g., 1352925-95-1 and 1341192-03-7) exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme inhibition .

Functional Group Impact: Amino-substituted analogs (e.g., 2408645-69-0) are pivotal in synthesizing peptidomimetics due to their nucleophilic reactivity . Trifluoromethyl groups (e.g., 1341192-03-7) improve metabolic stability and lipophilicity, critical for drug-like properties .

Research Findings and Challenges

  • Solubility Limitations : Spirocycles with hydrophobic substituents (e.g., benzyl groups) often require formulation optimization for in vivo studies .
  • Stereochemical Control : Achieving high enantiomeric purity in trifluoromethyl-substituted derivatives remains challenging .
  • Scalability : Multi-step syntheses for diazaspiro compounds (e.g., 1352925-95-1) necessitate robust catalytic systems to improve yields .

Biological Activity

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.36 g/mol
  • CAS Number : 1259489-90-1

The compound features a spirocyclic structure, which is known to influence its interaction with biological targets, particularly in the central nervous system.

Research indicates that compounds similar to tert-butyl 3-oxa-9-azaspiro[5.5]undecane exhibit activity as antagonists at the γ-aminobutyric acid type A receptor (GABAAR). GABAARs are critical for mediating inhibitory neurotransmission in the brain, and their modulation can affect various physiological processes, including anxiety, pain perception, and inflammation .

Pharmacological Effects

  • GABAAR Antagonism :
    • Studies have shown that related spirocyclic compounds can act as competitive antagonists at GABAARs, influencing cellular membrane permeability and potentially modulating immune responses .
    • The antagonistic activity may lead to alterations in T cell proliferation and macrophage function, suggesting a role in immune modulation .
  • Cytotoxicity :
    • Preliminary investigations into the cytotoxic properties of related compounds indicate that they may exhibit selective cytotoxicity against cancer cell lines, such as HeLa cells, with varying IC50 values depending on structural modifications .

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological effects of spirocyclic compounds:

Study FocusFindingsReference
GABAAR Binding AffinityCompounds demonstrated significant binding affinity at GABAARs, with structural variations affecting potency.
Cytotoxic ActivityCertain derivatives showed promising cytotoxic effects against HeLa cells with IC50 values around 10.46 µM.
Immune ModulationGABAAR antagonists influenced macrophage activity and T cell responses, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the key synthetic steps and optimal conditions for preparing tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, spirocyclic intermediates are reacted with tert-butyl chloroformate under controlled temperatures (0–25°C) in solvents like tetrahydrofuran (THF). Purification via column chromatography or HPLC ensures high yields (>95% purity) . Critical parameters include solvent polarity, reaction time, and stoichiometric ratios of reagents like methylamine or tert-butylating agents.

Q. Which spectroscopic methods are employed to confirm the compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the spirocyclic backbone and substituents. Mass spectrometry (MS) confirms molecular weight (e.g., 270.37 g/mol for C₁₄H₂₆N₂O₃), while X-ray crystallography provides absolute stereochemical configuration. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) of the carboxylate .

Q. What functional groups dictate the compound’s reactivity?

The tert-butyl carbamate group acts as a protecting group for the amine, enabling selective deprotection in downstream modifications. The spirocyclic ether-oxygen and secondary amine participate in hydrogen bonding, influencing solubility and biological interactions. The carboxylate group facilitates derivatization via nucleophilic substitution or amide coupling .

Q. How does this compound compare structurally to similar spirocyclic analogs?

Unlike tert-butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate, which has an amino substituent, the 3-oxa variant lacks this group, reducing its nucleophilic reactivity. Comparative studies show that oxygen placement in the spiro framework affects ring strain and conformational flexibility, impacting binding to biological targets .

Q. What analytical techniques ensure purity and quality in research settings?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95%). Thermogravimetric analysis (TGA) monitors thermal stability, while elemental analysis (EA) verifies stoichiometric ratios of C, H, and N .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., pH, temperature) or functional group modifications. For example, oxidation of the spirocyclic ether to a ketone (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) alters hydrogen-bonding capacity, affecting receptor affinity. Meta-analyses of binding assays (IC₅₀, Kd) under standardized conditions are recommended .

Q. What strategies optimize reaction yields in spirocyclic syntheses?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalysis : Palladium or copper catalysts improve coupling efficiencies in ring-closing steps.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during tert-butyl group introduction .

Q. What mechanistic insights explain the compound’s nucleophilic substitution behavior?

The spirocyclic amine undergoes SN2 reactions with alkyl halides, where steric hindrance from the tert-butyl group slows kinetics. Computational modeling (DFT) reveals transition-state stabilization via hydrogen bonding between the ether-oxygen and nucleophile, reducing activation energy .

Q. How can computational modeling predict pharmacological potential?

Molecular docking studies (e.g., AutoDock Vina) simulate interactions with targets like G protein-coupled receptors (GPCRs). Pharmacophore models highlight the importance of the spirocyclic core for hydrophobic interactions and the carboxylate for ionic binding. Dynamics simulations (MD) assess conformational stability in aqueous environments .

Q. What in vitro assays evaluate biological activity?

  • Binding assays : Radioligand displacement studies quantify affinity for serotonin or dopamine receptors.
  • Cellular assays : cAMP accumulation or calcium flux measurements assess functional activity.
  • Cytotoxicity : MTT or resazurin assays determine IC₅₀ values in cancer cell lines .

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